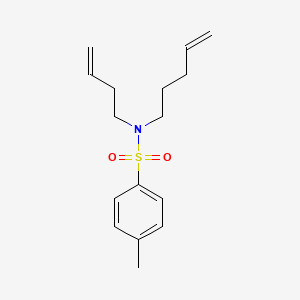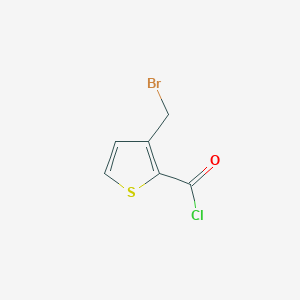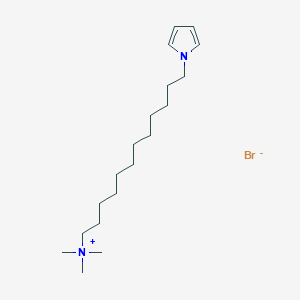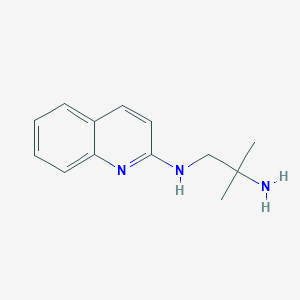
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is an organic compound with the molecular formula C13H17N3 It is a derivative of 1,2-propanediamine, where one of the amino groups is substituted with a quinolinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- typically involves the reaction of 2-methyl-1,2-propanediamine with a quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methyl-1,2-propanediamine and a quinoline derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Procedure: The starting materials are mixed in the solvent and heated to promote the reaction, resulting in the formation of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinolinyl derivatives with oxidized functional groups.
Reduction: Can produce reduced forms of the compound with altered amino groups.
Substitution: Results in substituted derivatives with new functional groups attached to the amino groups.
Applications De Recherche Scientifique
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl group can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediamine: A simpler analog without the quinolinyl substitution.
2-Methyl-1,2-propanediamine: Lacks the quinolinyl group but has similar structural features.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substitution patterns.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-quinolinyl- is unique due to the presence of the quinolinyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-methyl-1-N-quinolin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C13H17N3/c1-13(2,14)9-15-12-8-7-10-5-3-4-6-11(10)16-12/h3-8H,9,14H2,1-2H3,(H,15,16) |
Clé InChI |
XZEWXQSSJJDDHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=NC2=CC=CC=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


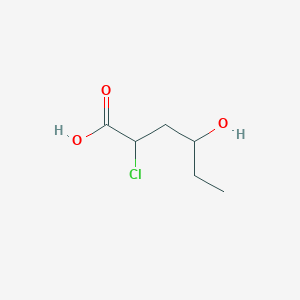
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
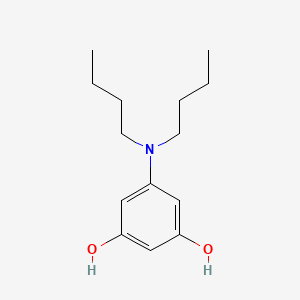
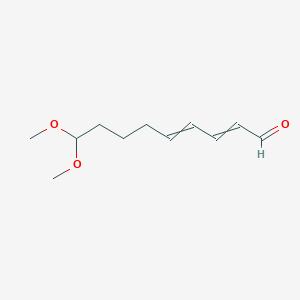
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
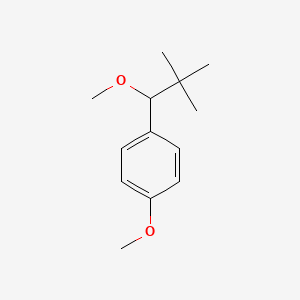
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
